molecular formula C12H11N3O B10951648 2,3-dihydro-1H-indol-1-yl(1H-pyrazol-5-yl)methanone

2,3-dihydro-1H-indol-1-yl(1H-pyrazol-5-yl)methanone

Cat. No.: B10951648
M. Wt: 213.23 g/mol
InChI Key: FWLCINSTZWDYRW-UHFFFAOYSA-N
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Description

2,3-DIHYDRO-1H-INDOL-1-YL(1H-PYRAZOL-3-YL)METHANONE is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Pyrazole derivatives also exhibit significant pharmacological activities, making this compound of particular interest in medicinal chemistry.

Preparation Methods

The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL(1H-PYRAZOL-3-YL)METHANONE typically involves the reaction of indole derivatives with pyrazole derivatives under specific conditions. One common method involves the use of concentrated sulfuric acid as a catalyst, followed by hydrolysis . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, hydrazine hydrate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-DIHYDRO-1H-INDOL-1-YL(1H-PYRAZOL-3-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind with high affinity to multiple receptors, while the pyrazole ring contributes to its biological activity . These interactions can modulate various biochemical pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar compounds include other indole and pyrazole derivatives, such as:

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2,3-dihydroindol-1-yl(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C12H11N3O/c16-12(10-5-7-13-14-10)15-8-6-9-3-1-2-4-11(9)15/h1-5,7H,6,8H2,(H,13,14)

InChI Key

FWLCINSTZWDYRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=NN3

Origin of Product

United States

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